molecular formula C13H25NO3 B1442578 trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate CAS No. 1338812-41-1

trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate

Cat. No. B1442578
CAS RN: 1338812-41-1
M. Wt: 243.34 g/mol
InChI Key: BRCDKHQTJYOCIF-UHFFFAOYSA-N
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Description

“trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate” is a chemical compound with the molecular formula C13H25NO3 . It is a pharmaceutical intermediate and has been reported in literature to be used in the preparation of a new type of androgen receptor antagonist .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H25NO3 . The InChI code for this compound is 1S/C13H25NO3/c1-11(2,3)17-10(16)14-8-12(4,5)9(15)13(8,6)7/h8-9,15H,1-7H3,(H,14,16)/t8-,9- .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 243.34 . Its physical form is solid . The density is 1.0±0.1 g/cm3, boiling point is 326.7±31.0 °C at 760 mmHg, and the flash point is 151.4±24.8 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statement is H302 . Precautionary statements include P264, P270, P301+P312, and P330 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Mechanism of Action

Target of Action

It has been reported that this compound can be used to prepare a new type of androgen receptor antagonist , suggesting that it may interact with androgen receptors.

Mode of Action

Given its potential use in the preparation of androgen receptor antagonists , it might inhibit the activity of these receptors, thereby modulating the effects of androgens.

properties

IUPAC Name

tert-butyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-11(2,3)17-10(16)14-8-12(4,5)9(15)13(8,6)7/h8-9,15H,1-7H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCDKHQTJYOCIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C1O)(C)C)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401124140
Record name Carbamic acid, N-(cis-3-hydroxy-2,2,4,4-tetramethylcyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401124140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1363381-85-4
Record name Carbamic acid, N-(cis-3-hydroxy-2,2,4,4-tetramethylcyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401124140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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